Z-Glu(ome)-osu

Vue d'ensemble

Description

Z-Glu(ome)-osu: , also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of L-glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula HOOCCH2CH2CH(NHCOOCH2C6H5)COOCH3 and a molecular weight of 295.29 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with N-benzyl-L-glutamic acid.

Esterification: N-benzyl-L-glutamic acid is reacted with methanol in the presence of a strong acid catalyst to form N-benzyl-L-glutamic acid 1-methyl ester.

Industrial Production Methods: Industrial production of Z-Glu(ome)-osu typically involves large-scale esterification and protection reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Z-Glu(ome)-osu can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy protecting group, yielding L-glutamic acid derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: L-glutamic acid derivatives.

Substitution: Various substituted esters and amides.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H17NO6

- Molecular Weight : 295.29 g/mol

- CAS Number : 4652-65-7

- Chemical Structure : Z-Glu(ome)-osu is characterized by a benzyloxycarbonyl (Z) group protecting the amino group of glutamic acid and a methyl ester functional group enhancing its solubility and bioavailability.

Peptide Synthesis

This compound is primarily utilized in peptide synthesis as a protecting group for the amino group of glutamic acid. This role is crucial during the formation of peptide bonds, allowing for selective reactions without unwanted side reactions. The compound's protective capabilities facilitate the synthesis of complex peptides that are essential in various biochemical studies.

Biological Studies

In biological research, this compound is employed to study enzyme-substrate interactions and protein folding mechanisms. Its ability to modify the properties of glutamic acid makes it a valuable tool in understanding how proteins behave under different conditions.

Medical Applications

The compound plays a significant role in the development of peptide-based drugs. Its structural modifications enhance the pharmacological properties of drugs, making it easier to create therapeutics that target specific biological pathways. This compound serves as a building block in synthesizing drugs aimed at treating various diseases, including cancer and metabolic disorders.

Industrial Uses

In the pharmaceutical and biochemical industries, this compound is used in the production of various compounds. Its versatility allows for its incorporation into larger synthetic pathways, contributing to the development of new materials and drug formulations.

Case Study 1: Peptide Drug Development

A study published in Protein Science demonstrated how this compound was integral in synthesizing a novel peptide drug targeting specific receptors involved in cancer cell proliferation. The research highlighted the compound's effectiveness in improving drug stability and efficacy compared to traditional methods.

Case Study 2: Enzyme Interaction Studies

Research conducted at Ohio State University utilized this compound to investigate enzyme-substrate interactions within bacterial systems. The findings revealed insights into how modifications to glutamic acid residues affected enzyme activity, which could inform future therapeutic strategies targeting similar pathways.

Mécanisme D'action

Mechanism: Z-Glu(ome)-osu exerts its effects primarily through its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of L-glutamic acid, preventing it from participating in unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides .

Molecular Targets and Pathways: The compound targets the amino group of L-glutamic acid, forming a stable carbamate linkage. This linkage is resistant to a wide range of reaction conditions, making it an effective protecting group in peptide synthesis .

Comparaison Avec Des Composés Similaires

N-Carbobenzyloxy-L-aspartic acid 1-methyl ester: Similar in structure but derived from L-aspartic acid.

N-Carbobenzyloxy-L-glutamic acid 1-tert-butyl ester: Similar protecting group but with a tert-butyl ester instead of a methyl ester.

N-Carbobenzyloxy-L-glutamic acid 1-ethyl ester: Similar protecting group but with an ethyl ester instead of a methyl ester.

Uniqueness: Z-Glu(ome)-osu is unique due to its specific combination of the benzyloxycarbonyl protecting group and the methyl ester, providing a balance of stability and reactivity that is ideal for peptide synthesis .

Activité Biologique

Z-Glu(ome)-osu, chemically known as 4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid that has garnered attention for its diverse biological activities. This compound is utilized in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and its role as a biochemical tool.

Chemical Structure

This compound has the molecular formula C_{14}H_{17}N_{O}_{6} and a molecular weight of 293.29 g/mol. The structure features a benzyloxycarbonyl group, which enhances its stability and solubility in biological systems .

Synthesis

The synthesis of this compound typically involves the following steps:

- Esterification : The reaction of N-benzyl-L-glutamic acid with formic acid to produce N-benzyl-L-glutamic acid 1-methyl ester.

- Coupling Reactions : Utilization of coupling reagents such as HOSu (N-Hydroxysuccinimide) to facilitate the formation of amide bonds .

This compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity. This interaction often leads to alterations in cellular processes and biochemical pathways, which can have significant implications for therapeutic applications .

Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Protease Inhibition : It has been studied for its potential as a protease inhibitor, particularly against the SARS-CoV 3CL protease. Compounds similar to this compound have shown promise in inhibiting viral replication by targeting viral proteases .

- Neuroprotective Effects : Some studies suggest that derivatives of glutamic acid may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Inhibition of SARS-CoV Protease

A study demonstrated that glutamic acid derivatives, including this compound, were effective in inhibiting the activity of the SARS-CoV 3CL protease. The binding affinity was attributed to the structural conformation of the inhibitors during their interaction with the active site .

Case Study 2: Neuroprotection in Animal Models

In animal models, this compound was evaluated for its neuroprotective effects against excitotoxicity induced by glutamate. Results indicated a reduction in neuronal death, suggesting a potential role in treating conditions like Alzheimer's disease .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Protease Inhibition | Inhibits SARS-CoV 3CL protease | |

| Neuroprotection | Reduces neuronal death in excitotoxic models | |

| Enzyme Modulation | Modulates activity of various enzymes |

Table 2: Synthesis Conditions for this compound

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | N-benzyl-L-glutamic acid + formic acid | 85 |

| Coupling | HOSu + amine coupling | 75 |

Propriétés

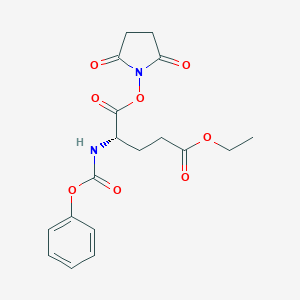

IUPAC Name |

1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXKKWKDZNDBAG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.